The synthesis of BPyO-34 involves a multi-step process designed to optimize yield and purity. The general synthetic pathway includes:
Technical details include the use of specific solvents and reagents that facilitate the reactions while minimizing side products. For instance, reactions are often conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
BPyO-34 exhibits a well-defined molecular structure characterized by its unique arrangement of atoms that confer its biological activity. Key structural features include:
Data from X-ray crystallography or NMR spectroscopy can provide insights into the precise arrangement of atoms within BPyO-34, allowing researchers to better understand how structural variations might affect its biological activity.
BPyO-34 participates in specific chemical reactions that are essential for its function as an inhibitor. Notable reactions include:
Technical details regarding these reactions often involve kinetic studies and binding assays that help elucidate the compound's mechanism of action.
The mechanism by which BPyO-34 exerts its effects involves several key processes:
Data supporting these mechanisms typically come from biochemical assays measuring changes in kinase activity and subsequent cellular responses.
BPyO-34 possesses distinctive physical and chemical properties that influence its behavior in biological systems:
Relevant data can include melting points, solubility profiles, and degradation rates under different conditions.
BPyO-34 has significant scientific applications primarily in the field of cancer research:
The ongoing research into BPyO-34 underscores its potential impact on understanding and treating diseases linked to apoptosis dysregulation .
ASK1 (MAP3K5) is a redox-sensitive serine/threonine kinase that functions as a master regulator of cellular stress responses. Under oxidative stress, ASK1 dissociates from thioredoxin (Trx), forming the ASK1 signalosome complex, which activates downstream p38 MAPK and JNK pathways. Sustained ASK1 activation drives pathological processes across multiple organ systems [7]:
Table 1: Disease Pathways Mediated by ASK1
Disease Category | Mechanism of ASK1 Involvement | Key Downstream Effects |
---|---|---|
Neurodegeneration | Oxidative stress in neurons & glia | p38/JNK-driven neuroinflammation and apoptosis [4] [7] |
Diabetes | ER stress in pancreatic β-cells | β-cell apoptosis, insulin deficiency [4] |
Cancer | VEGF overexpression | Tumor angiogenesis, proliferation [4] |
NASH/Liver Fibrosis | Hepatocyte stress signaling | Collagen deposition, stellate cell activation [3] [7] |
Targeting ASK1 offers distinct advantages over direct p38/JNK inhibition due to its position upstream in the stress-signaling cascade:
Table 2: ASK1 vs. Downstream Kinases as Therapeutic Targets
Parameter | ASK1 Inhibition | Direct p38/JNK Inhibition |
---|---|---|
Physiological Role | Activated only under stress | Basal cellular functions |
Knockout Viability | Viable, no defects [7] | Embryonic lethal (p38α, JNK1/2) [7] |
Clinical Safety | Fewer homeostatic disruptions | High toxicity in trials [7] |
Therapeutic Scope | Blocks multiple disease axes | Limited by compensatory pathways |
Virtual screening of 270,000 compounds targeting the ASK1 ATP-binding site identified benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one as a novel inhibitor scaffold. Among 34 synthesized derivatives, BPyO-34 (1-(6-fluoro-benzothiazol-2-yl)-3-hydroxy-5-[3-(3-methyl-butoxy)-phenyl]-4-(2-methyl-2,3-dihydro-benzofuran-5-carbonyl)-1,5-dihydro-pyrrol-2-one) emerged as the most potent, with an IC₅₀ of 0.52 μM in kinase assays [2] [6] [9].
Structure-Activity Relationship (SAR) Insights:
Table 3: Key BPyO-34 Derivatives and ASK1 Inhibition
Compound Modification | Residual ASK1 Activity (%) | IC₅₀ (μM) |
---|---|---|
BPyO-34 (6-F, 3-methyl-butoxy) | 14 | 0.52 |
6-H (no fluoro) | 42 | 1.67 |
Methoxy instead of branched alkoxy | 78 | >10 |
Benzoyl instead of dihydrobenzofuranoyl | 65 | 8.3 |
Binding Mode Analysis:
Molecular docking reveals BPyO-34 binds the ASK1 ATP pocket through:
Interactive Binding Mode Diagram:
[ASK1 ATP-Binding Site] | Interaction Type | BPyO-34 Group | ASK1 Residue | |------------------|------------------------|--------------| | Sulfur-π | Benzothiazole S | Val757 | | H-bond | 3-Hydroxy | Asp738 | | H-bond | Pyrrol-2-one carbonyl | Met770 | | Hydrophobic | Dihydrobenzofuran | Leu676 |
Selectivity Profile:
At 10 μM, BPyO-34 exhibits >85% residual activity for FGFR1, Tie2, JNK3, and CK2 kinases, confirming ASK1 selectivity. Only Aurora A shows moderate inhibition (45% residual activity), attributable to partial hinge region similarity [8] [9].
Concluding Remarks
BPyO-34 exemplifies the successful application of structure-based design in developing ASK1 inhibitors. Its benzothiazole-pyrrolone scaffold offers a promising starting point for optimizing brain-penetrant inhibitors for neurodegenerative conditions, leveraging the compound’s selectivity and defined SAR. Future work should explore in vivo efficacy in models of NASH or Alzheimer’s, where ASK1 hyperactivation is established [3] [7] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: